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Compound of Interest

Compound Name: Agrimol B

Cat. No.: B1232584 Get Quote

Introduction & Rationale
Agrimol B is a bioactive trimeric acylphloroglucinol isolated from Agrimonia pilosa.[1][2][3] It

exhibits potent antitumor activity (targeting PGC-1α/NRF1/TFAM pathways), antibacterial

properties, and metabolic regulation (SIRT1 activation).

Despite its therapeutic potential, natural extraction yields are low (<0.01%), and the compound

is prone to oxidative degradation. Total synthesis is the preferred route for drug development,

allowing for:

Scalability: Gram-scale production for in vivo studies.

Analog Generation: Modification of the acyl chains (R-groups) to improve lipophilicity and

metabolic stability.

Purity Control: Elimination of co-eluting tannins common in plant extracts.

Structural Analysis
Agrimol B consists of a central phloroglucinol core linked via methylene bridges to two

identical acylphloroglucinol side arms.

Core: 1-(2,4,6-trihydroxyphenyl)-2-methylbutan-1-one (or similar acyl-phloroglucinol).

Side Arms: 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one.
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Linkage: Methylene bridges (-CH₂-) at the C3 and C5 positions of the central ring.

Strategic Retrosynthesis
The synthesis is best approached via a convergent strategy. We dissect the trimer into a

nucleophilic central core and two electrophilic side-arm equivalents (or vice-versa, utilizing

formaldehyde as a linchpin).

Agrimol B (Target Trimer)

Methylene Bridging
(Acid-Catalyzed Condensation)

Fragment A: Central Core
(Acylphloroglucinol)

Fragment B: Side Arm (x2)
(Methoxy-Methyl-Acylphloroglucinol)

Phloroglucinol Methyl Phloroglucinol

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection of Agrimol B into central and peripheral aromatic units.

Detailed Synthetic Protocol
Phase 1: Synthesis of the Side Arm (Intermediate B)
Target: 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one Rationale: This unit carries the

critical methoxy and methyl substitutions that define Agrimol B's specificity.

Reagents:

Methyl phloroglucinol (Starting Material)[4]
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Butyryl Chloride

Aluminum Chloride (AlCl₃) or BF₃·Et₂O

Dimethyl Sulfate (DMS) or Methyl Iodide

Nitrobenzene or CS₂ (Solvent)

Step-by-Step Procedure:

Friedel-Crafts Acylation:

Dissolve methyl phloroglucinol (10 mmol) in dry nitrobenzene (20 mL) under N₂

atmosphere.

Add anhydrous AlCl₃ (30 mmol) slowly at 0°C.

Add butyryl chloride (12 mmol) dropwise.

Heat to 50°C for 4 hours. Critical Step: Monitor by TLC (Hexane:EtOAc 3:1) for

disappearance of starting material.

Quench: Pour into ice-HCl. Extract with EtOAc.[3]

Purification: Silica gel column chromatography.

Yield Expectation: 70-80% of the acyl-phloroglucinol.

Regioselective Methylation:

Dissolve the acylated product in dry Acetone.

Add K₂CO₃ (1.1 eq) and Dimethyl Sulfate (1.0 eq).

Reflux for 2 hours.

Expert Tip: The C4-OH is the most acidic and sterically accessible (para to the acyl group),

favoring regioselective methylation at this position over the chelated ortho-OH groups.
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Validation: 1H NMR should show a sharp singlet at ~3.8 ppm (OCH₃) and a chelated OH

signal at >13 ppm.

Phase 2: Synthesis of the Central Core (Intermediate A)
Target: 2,4,6-Trihydroxyisovalerophenone (or specific acyl analog)

Acylation:

React Phloroglucinol with Isovaleryl chloride (or 2-methylbutyryl chloride) using the

AlCl₃/Nitrobenzene method described above.

Note: No methylation is required for the central core of Agrimol B (check specific

derivative target; wild-type Agrimol B usually retains free phenols in the center for H-

bonding).

Phase 3: Convergent Coupling (The "Linchpin" Step)
Reaction: Bis-alkylation of the Central Core with Formaldehyde and Side Arm.

Protocol:

Reaction Setup:

Dissolve Intermediate A (Core, 1 eq) and Intermediate B (Side Arm, 2.2 eq) in

Ethanol/Water (1:1).

Add Formaldehyde (37% aq. solution, 2.5 eq).

Add catalytic KOH (0.1 eq) or use mild acidic conditions (p-TsOH) depending on the

stability of the acyl groups. Alkaline conditions are generally preferred for phloroglucinol-

formaldehyde condensations.

Execution:

Stir at room temperature for 12-24 hours.

The solution will darken, and a precipitate often forms.
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Workup:

Acidify with 1M HCl to pH 3.

Extract with EtOAc (3x).

Wash combined organics with Brine, dry over Na₂SO₄.

Purification (Critical):

The crude mixture will contain oligomers.

Use Reverse Phase HPLC (C18 column) for final purification.

Gradient: 50% MeOH/Water to 100% MeOH over 30 mins.

Characterization & Quality Control
Every batch must pass the following QC parameters to ensure "Scientific Integrity".

Technique Key Diagnostic Signal Purpose

1H NMR (500 MHz) 3.6 - 4.0 ppm (Singlet, 4H)
Confirms Methylene Bridges (-

CH₂-) linking the rings.

1H NMR > 13.0 ppm (Broad Singlets)

Confirms Chelated Phenolic

OH groups (intact

pharmacophore).

13C NMR ~105-108 ppm (C-C-C bridge

carbons)

Verifies the trimeric linkage

points.

HR-MS (ESI-)
[M-H]⁻ ion peak matching calc.

mass

Confirms elemental

composition and absence of

incomplete coupling.

HPLC Purity > 98% (AUC at 280 nm)
Essential for biological assays

to rule out tannin interference.
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Derivatization Strategies (SAR Optimization)
To create a library of Agrimol B derivatives, modify the following inputs during Phase 1 & 2:

Acyl Chain Variation (Lipophilicity Tuning):

Replace Butyryl chloride with Propionyl chloride (lower LogP) or Octanoyl chloride (higher

LogP).

Effect: Modulates cell membrane permeability and mitochondrial targeting.

Bridge Variation (Rigidity Tuning):

Replace Formaldehyde with Acetaldehyde or Isobutyraldehyde during the coupling step.

Effect: Introduces substituents on the methylene bridge, increasing rotational barriers and

potentially improving binding selectivity to SIRT1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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